

# characteristic IR peaks for 3-bromotetrahydropyran-4-one

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## Compound of Interest

Compound Name: 3-Bromodihydro-2H-pyran-4(3H)-one

Cat. No.: B1291664

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## An Objective Comparison of the Infrared Spectral Characteristics of 3-Bromotetrahydropyran-4-one

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of molecules like 3-bromotetrahydropyran-4-one is critical. Infrared (IR) spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule, thereby confirming its identity and purity. This guide offers a comparative analysis of the characteristic IR absorption peaks for 3-bromotetrahydropyran-4-one, supported by data from analogous compounds to provide a clear structural context.

## Data Presentation: Comparative IR Peak Analysis

The structure of 3-bromotetrahydropyran-4-one contains three key functional groups that give rise to characteristic peaks in an IR spectrum: a cyclic ketone, a cyclic ether, and an  $\alpha$ -bromo substituent. The table below compares the expected absorption frequencies for 3-bromotetrahydropyran-4-one with those of related compounds to highlight the influence of each structural component.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> ) for 3-Bromotetrahydropyran-4-one	Comparison Compound: Cyclohexanone	Comparison Compound: Tetrahydropyran	Comparison Compound: 2-Bromocyclohexanone
C=O Stretch (Ketone)	~1725 - 1745	~1715[1][2][3]	N/A	~1725 - 1745
C-O-C Stretch (Ether)	~1100	N/A	~1075	N/A
C-H Stretch (Alkyl)	~2850 - 3000	~2850 - 2960[2]	~2850 - 2950	~2850 - 2960
C-Br Stretch	~500 - 600	N/A	N/A	~500 - 600

#### Analysis of Key Peaks:

- **Carbonyl (C=O) Stretch:** In saturated cyclic ketones like cyclohexanone, the C=O stretch typically appears around 1715 cm<sup>-1</sup>[1][2][3]. However, for  $\alpha$ -haloketones, the electron-withdrawing effect of the halogen atom tends to shift this peak to a higher frequency. Therefore, the C=O stretch for 3-bromotetrahydropyran-4-one is anticipated to be in the range of 1725-1745 cm<sup>-1</sup>, similar to other  $\alpha$ -brominated cyclic ketones.
- **Ether (C-O-C) Stretch:** The tetrahydropyran ring contains an ether linkage. This C-O-C stretching vibration is expected to produce a strong absorption band around 1100 cm<sup>-1</sup>. This is a characteristic peak for cyclic ethers like tetrahydropyran itself.
- **Alkyl (C-H) Stretch:** Like most organic molecules containing alkyl chains, a series of peaks is expected in the 2850-3000 cm<sup>-1</sup> region due to the C-H stretching vibrations of the methylene groups in the ring.
- **Carbon-Bromine (C-Br) Stretch:** The stretching vibration of the C-Br bond typically appears in the fingerprint region of the IR spectrum, generally between 500 and 600 cm<sup>-1</sup>. While this peak can confirm the presence of a bromoalkane functional group, its position can be influenced by the overall structure of the molecule.

## Experimental Protocols

### Methodology for Acquiring Fourier-Transform Infrared (FTIR) Spectra

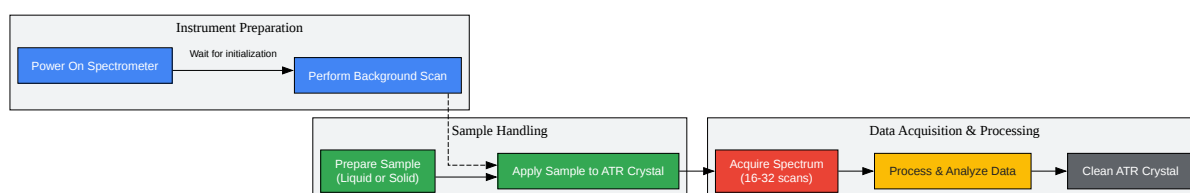
The following is a standard protocol for obtaining an IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

- Instrument Preparation:
  - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostic checks.
  - Perform a background scan to acquire the spectrum of the ambient environment (air, CO<sub>2</sub>, water vapor). This background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
- Sample Preparation:
  - For Liquids: Place a single drop of the neat liquid sample (e.g., 3-bromotetrahydropyran-4-one) directly onto the center of the ATR crystal.
  - For Solids: Place a small amount of the solid powder onto the ATR crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Spectrum Acquisition:
  - Initiate the sample scan using the instrument's software.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually collected over a range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- Data Processing and Cleaning:
  - After the scan is complete, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

- Process the acquired spectrum using the software to label the significant peaks. An atmospheric correction may be applied to remove any residual water vapor or CO<sub>2</sub> peaks.

## Mandatory Visualization

The following diagram illustrates the generalized workflow for obtaining an IR spectrum of a chemical sample.



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Caption: Workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

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